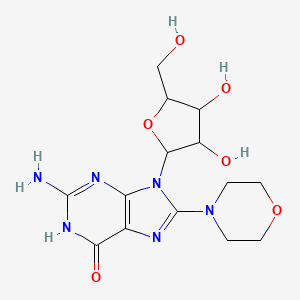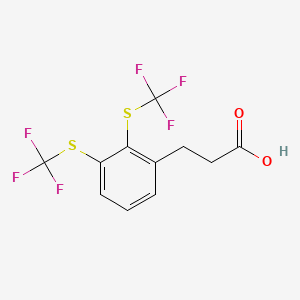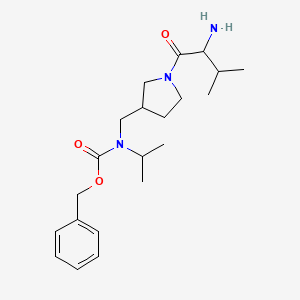
5-Bromo-4,4-difluoro-3,4-dihydronaphthalen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4,4-difluoro-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4,4-difluoro-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with a suitable naphthalene derivative.
Bromination: Introduction of the bromine atom can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Cyclization: The final step involves cyclization to form the dihydronaphthalenone structure.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, optimized reaction conditions, and cost-effective reagents.
化学反応の分析
Types of Reactions
5-Bromo-4,4-difluoro-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization and Rearrangement: The compound can undergo cyclization or rearrangement reactions to form new ring structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted naphthalenones, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May be used in the study of biological pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Bromo-4,4-difluoro-3,4-dihydronaphthalen-1(2H)-one depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular function.
類似化合物との比較
Similar Compounds
5-Bromo-4,4-difluoro-2,3-dihydronaphthalen-1(2H)-one: Similar structure but different substitution pattern.
5-Chloro-4,4-difluoro-3,4-dihydronaphthalen-1(2H)-one: Chlorine instead of bromine.
5-Bromo-4,4-difluoro-3,4-dihydroquinolin-1(2H)-one: Different ring system (quinoline instead of naphthalene).
Uniqueness
The unique combination of bromine and fluorine atoms in 5-Bromo-4,4-difluoro-3,4-dihydronaphthalen-1(2H)-one may confer specific chemical properties, such as increased reactivity or stability, making it valuable for certain applications.
特性
分子式 |
C10H7BrF2O |
|---|---|
分子量 |
261.06 g/mol |
IUPAC名 |
5-bromo-4,4-difluoro-2,3-dihydronaphthalen-1-one |
InChI |
InChI=1S/C10H7BrF2O/c11-7-3-1-2-6-8(14)4-5-10(12,13)9(6)7/h1-3H,4-5H2 |
InChIキー |
AKXFILHAIGGMEE-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=C(C1=O)C=CC=C2Br)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R)-1-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B14774974.png)
![(S)-2-Benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-propionic acid methyl ester](/img/structure/B14774976.png)






![(2-Fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14775043.png)





